molecular formula C7H11N3S B1470267 (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 1545213-69-1

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No. B1470267
CAS RN: 1545213-69-1
M. Wt: 169.25 g/mol
InChI Key: CEKQVPUCXHVXOT-UHFFFAOYSA-N
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Description

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine, also known as THPP, is a versatile, synthetic molecule that has been used in a variety of scientific research applications. THPP is a unique compound that is composed of a heterocyclic ring and an amine group, making it a useful reagent for a variety of reactions. THPP's versatility also makes it an ideal platform for further research and development.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects, as demonstrated in studies where compounds reduced abdominal writhing in acetic acid-induced abdominal writhing tests and licking times in response to neurogenic and inflammatory pain in formalin tests. For example, new pyrazole derivatives were synthesized and assessed for biological activities, showing analgesic and anti-inflammatory effects, as well as vasorelaxant effects, suggesting their potential for developing new therapeutic agents (Oliveira et al., 2017).

Antidiabetic Activity

Some pyrazole derivatives have shown promise as antidiabetic agents. Studies involving the synthesis and structure-activity relationship studies of certain pyrazole derivatives revealed potent antihyperglycemic agents in diabetic mouse models, highlighting the potential of pyrazole derivatives in treating hyperglycemia and associated conditions (Kees et al., 1996).

Antidepressant Effects

Pyrazoline derivatives, closely related to pyrazoles, have been evaluated for their antidepressant effects. Compounds such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides showed significant reduction in immobility time in both forced swimming and tail suspension tests in mice, indicating potential antidepressant effects (Mathew et al., 2014).

Cytoprotective Effects

Certain pyrazole derivatives have demonstrated cytoprotective effects, particularly in protecting against HCI.ethanol-induced gastric lesions in rats. These findings suggest potential applications of pyrazole derivatives in developing treatments for gastric mucosal ulcers and related conditions (Ikeda et al., 1996; Ikeda et al., 1997).

Antioxidant Activity

Pyrazole derivatives have also been explored for their antioxidant properties. Novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, for example, were synthesized and evaluated as potent antioxidants and 15-Lipoxygenase inhibitors, showing efficacy in in vivo models and suggesting their potential in treating oxidative stress-related conditions (Ali et al., 2020).

properties

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKQVPUCXHVXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
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